N-(2-cyclopropylethyl)cyclobutanamine
Description
Properties
CAS No. |
1487384-24-6 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)cyclobutanamine |
InChI |
InChI=1S/C9H17N/c1-2-9(3-1)10-7-6-8-4-5-8/h8-10H,1-7H2 |
InChI Key |
XSQSMEVFJYBZMI-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCCC2CC2 |
Canonical SMILES |
C1CC(C1)NCCC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(2-cyclopropylethyl)cyclobutanamine with key analogs from the evidence:
Key Observations :
- Enzyme Inhibition: GSK1120360A shares the 2-cyclopropylethyl group but incorporates it into a quinoline scaffold, demonstrating high specificity for HIF PHD enzymes over collagen PHDs . This highlights how cyclopropane placement influences target selectivity.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s lower molecular weight (~139.24 g/mol) compared to morpholine-containing analogs (e.g., 10d: 247.18 g/mol) may enhance membrane permeability but reduce solubility .
- Spectroscopic Data : Analogs like 10c and 9r show distinct ¹H/¹³C NMR peaks for cyclopropane (δ ~0.5–1.5 ppm) and cyclobutane (δ ~1.5–2.5 ppm) protons, which would be critical for structural confirmation of the target compound .
Preparation Methods
Preparation of the 2-Cyclopropylethyl Intermediate
Synthesis of Cyclopropylethyne and Related Intermediates
A crucial intermediate for the 2-cyclopropylethyl group is cyclopropylethyne (ethynylcyclopropane). According to patents US6528693B1 and EP1121337B1, cyclopropylethyne can be prepared via a multi-step process involving:
- Chlorination of 1-cyclopropylethanone using dichlorotriaryl phosphorane or dichlorotriakyl phosphorane in the presence of a tertiary amine base and an inert solvent, producing 1-chloro-1-cyclopropylethene.
- Dehydrochlorination of 1-chloro-1-cyclopropylethene with a strong base in an inert solvent to yield cyclopropylethyne.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | 1-cyclopropylethanone, dichlorotriaryl phosphorane, tertiary amine (quinoline), 1,2-dichlorobenzene, 70–100°C | 1-chloro-1-cyclopropylethene | 54.7 | >97 | Phosgene gas added slowly; exothermic reaction; product isolated by vacuum distillation. |
| Dehydrochlorination | 1-chloro-1-cyclopropylethene, NaOH (2 equiv), dimethyl sulfoxide (DMSO), 60°C, 10 hours | Cyclopropylethyne | 87.3 | >98 | Stirred slurry; product isolated by atmospheric distillation. |
This method avoids expensive pyrophoric reagents and provides a thermally and hydrolytically stable intermediate (1-chloro-1-cyclopropylethene), which is key for subsequent transformations.
Coupling to Form N-(2-cyclopropylethyl)cyclobutanamine
Amination Strategy
The final step involves the nucleophilic substitution or reductive amination of the 2-cyclopropylethyl intermediate with cyclobutanamine. Common approaches include:
- Alkylation of cyclobutanamine with a 2-cyclopropylethyl halide or tosylate.
- Reductive amination of cyclobutanone derivatives bearing the cyclopropylethyl group with ammonia or amines.
While specific literature on the direct preparation of this compound is limited in the provided sources, these general amination methods are standard and can be adapted based on the availability of intermediates.
Reaction Conditions and Considerations
- Use of polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) to facilitate nucleophilic substitution.
- Control of temperature to avoid ring strain-induced side reactions.
- Use of bases or catalysts to promote amination.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| Chlorination of 1-cyclopropylethanone | Dichlorotriaryl phosphorane, tertiary amine (quinoline), 1,2-dichlorobenzene, 70–100°C | 1-chloro-1-cyclopropylethene | 54.7 | >97 | Stable intermediate, isolated by vacuum distillation |
| Dehydrochlorination | NaOH (2 equiv), DMSO, 60°C, 10 h | Cyclopropylethyne | 87.3 | >98 | Product isolated by distillation |
| Amination | Cyclobutanamine, 2-cyclopropylethyl halide or reductive amination conditions | This compound | Variable | Dependent on method | Standard nucleophilic substitution or reductive amination |
Research Findings and Notes
- The use of tertiary amines such as quinoline or triethylamine is critical in the chlorination step to ensure high selectivity and yield.
- Dimethyl sulfoxide is an effective solvent for the dehydrochlorination step, promoting good solubility and reaction rates.
- The multi-step preparation of the cyclopropylethyl intermediate is well-documented and optimized in patented processes, emphasizing safety and cost-effectiveness by avoiding pyrophoric reagents.
- While direct literature on the final coupling step specifically for this compound is scarce, the general principles of amine alkylation and reductive amination apply.
Q & A
Basic: What are the optimized synthetic routes for N-(2-cyclopropylethyl)cyclobutanamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound can be adapted from methods used for structurally similar cyclobutanamine derivatives. Key steps include:
- Cyclopropane Introduction : React cyclobutanamine with 2-cyclopropylethyl bromide under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate alkylation .
- Microwave-Assisted Synthesis : To enhance reaction efficiency, microwave irradiation (100–120°C, 30–60 min) can reduce side products and improve yields compared to traditional reflux methods .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >85% purity .
Critical Parameters : Temperature control (±5°C) minimizes decomposition, while excess alkylating agent (1.2–1.5 eq) ensures complete substitution.
Basic: How can NMR and mass spectrometry differentiate this compound from its structural analogs?
Methodological Answer:
- ¹H NMR :
- Cyclobutane protons appear as a multiplet at δ 2.1–2.5 ppm.
- Cyclopropyl-CH₂ protons exhibit splitting patterns (δ 0.5–1.2 ppm) due to ring strain.
- Amine protons (if not deuterated) show broad signals at δ 1.5–2.0 ppm .
- 13C NMR :
- Cyclobutane carbons resonate at δ 25–30 ppm.
- Cyclopropane carbons appear at δ 8–12 ppm .
- HRMS : Expect [M+H]⁺ at m/z 166.16 (C₉H₁₇N). Fragmentation patterns include loss of cyclopropylethyl (Δ m/z 69) to form cyclobutanamine ions (m/z 97) .
Differentiation : Compare with analogs (e.g., N-cyclopropylmethyl derivatives) by analyzing cyclopropane coupling constants (J = 4–8 Hz) and amine proton exchange rates .
Advanced: How do steric and electronic effects of the cyclopropylethyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : The cyclopropylethyl group introduces steric hindrance, slowing SN2 reactions. Use bulky bases (e.g., DBU) to mitigate side reactions .
- Electronic Effects : Cyclopropane’s electron-withdrawing nature destabilizes transition states. Kinetic studies show 20–30% reduced reaction rates compared to linear alkyl chains .
- Mitigation Strategies :
- Activate the electrophile (e.g., use Mitsunobu conditions for O-alkylation).
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility .
Data Contradiction : Some studies report accelerated reactions due to ring strain energy; reconcile by analyzing solvent polarity (e.g., DMSO vs. THF) .
Advanced: What in silico and in vitro approaches are recommended to study this compound’s binding to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with serotonin receptors (5-HT₁A PDB: 7E2Z). Focus on hydrophobic pockets accommodating the cyclopropylethyl group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond persistence (>60% simulation time) .
- In Vitro Binding Assays :
- Radioligand displacement (³H-8-OH-DPAT for 5-HT₁A).
- IC₅₀ values <1 μM suggest high affinity; compare with controls (e.g., buspirone) .
Validation : Cross-validate with SPR (Biacore) to measure kon/koff rates.
Advanced: How to resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?
Methodological Answer:
Contradictions arise from assay variability (e.g., species differences, incubation time). Standardize protocols:
- Microsome Source : Use pooled human liver microsomes (50 donors) with NADPH regeneration systems .
- Incubation Conditions : 37°C, pH 7.4, 1 mg/mL protein. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
- Data Normalization : Express half-life (t₁/₂) relative to positive controls (e.g., verapamil). Adjust for CYP enzyme activity (e.g., CYP3A4 inhibition with ketoconazole) .
Case Study : If t₁/₂ varies >2-fold between labs, re-evaluate metabolite identification (e.g., hydroxylation vs. N-dealkylation) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., alkyl bromides) .
- Spill Management : Absorb with silica gel, neutralize with 10% acetic acid, and dispose as hazardous waste .
First Aid : For skin contact, wash with soap/water for 15 min; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
